molecular formula C12H12N2OS B1310005 4-(2-Methyl-2,3-dihydro-benzofuran-5-yl)-thiazol-2-ylamine CAS No. 107140-71-6

4-(2-Methyl-2,3-dihydro-benzofuran-5-yl)-thiazol-2-ylamine

Cat. No.: B1310005
CAS No.: 107140-71-6
M. Wt: 232.3 g/mol
InChI Key: WEPCMOGXKOWFIS-UHFFFAOYSA-N
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Description

The compound “4-(2-Methyl-2,3-dihydro-benzofuran-5-yl)-thiazol-2-ylamine” is a complex organic molecule that contains a benzofuran and a thiazole ring. Benzofuran is a heterocyclic compound, consisting of fused benzene and furan rings . Thiazole is a similar heterocyclic compound, containing nitrogen and sulfur atoms .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the benzofuran and thiazole rings in separate steps, followed by their connection via an appropriate linker. The exact methods would depend on the specific substituents and their positions on the rings .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzofuran and thiazole rings, along with any substituents. These rings are likely to influence the compound’s chemical properties and reactivity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Both the benzofuran and thiazole rings have sites that could potentially be reactive .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, and the nature of its functional groups would affect properties like solubility, melting point, and reactivity .

Scientific Research Applications

Synthesis and Biological Activity

  • Researchers have developed a protocol for synthesizing 3-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-aryl)-1,3-thiazolidin-4-one derivatives with antimicrobial and analgesic properties. These derivatives are obtained from 1-(1-benzofuran-2-yl)-2-bromoethanone, serving as a key intermediate, and further reacting with thiourea to form 4-(1-benzofuran-2-yl)-1,3-thiazol-2-amine, which is then involved in various reactions to yield the final compounds (Bhovi et al., 2010).

Antimicrobial and Antifungal Activities

  • A novel series of compounds, including substituted-2,3-dihydro-thiazoles and thiazolidin-4-ones derived from 1-(1-benzofuran-2-yl-ethylidene)-4-substituted thiosemicarbazides, have been synthesized and tested. These compounds show promising antimicrobial and antifungal activities, indicating the potential utility of benzofuran derivatives in treating infections (S. Rida et al., 2006).

Anticancer and Antiproliferative Potential

  • Researchers synthesized novel 2-(1-benzofuran-2-yl)-4-(5-phenyl-4 H -1, 2, 4-triazol-3-yl) quinoline derivatives and evaluated their antiproliferative potential against various cancer cells. The study highlights the significant drug-like characteristics of compounds containing benzofuran coupled with nitrogen heterocycles, emphasizing their potential in cancer treatment (S. Santoshkumar et al., 2016).

Mechanism of Action

The mechanism of action of this compound would depend on its structure and the biological system in which it is used. It could potentially interact with various enzymes or receptors, depending on its structure .

Safety and Hazards

The safety and hazards associated with this compound would depend on its structure and properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its synthesis, properties, and potential applications. This could include studies on its reactivity, interactions with biological systems, and possible uses in fields like medicinal chemistry .

Properties

IUPAC Name

4-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS/c1-7-4-9-5-8(2-3-11(9)15-7)10-6-16-12(13)14-10/h2-3,5-7H,4H2,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEPCMOGXKOWFIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)C3=CSC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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